1-(3,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(3,5-Dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative, a class of heterocyclic compounds known for their structural resemblance to purines and diverse pharmacological activities, including antitumor and neuromodulatory properties . The compound features a 3,5-dimethylphenyl group at position 1 and a 4-ethylpiperazine moiety at position 4 of the pyrazolo[3,4-d]pyrimidine core. Its synthesis typically involves microwave-assisted nucleophilic substitution reactions, as demonstrated in the preparation of structurally analogous compounds. For example, 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine reacts with 3-methylpiperidine under microwave irradiation (90°C, 15 minutes) in dimethylformamide (DMF) to yield derivatives with high efficiency (84% yield) . Commercial production of intermediates like 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is well-established, with suppliers offering gram-scale quantities .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-4-23-5-7-24(8-6-23)18-17-12-22-25(19(17)21-13-20-18)16-10-14(2)9-15(3)11-16/h9-13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKGZPGXSBNVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 298.39 g/mol
- CAS Number : [not available in provided sources]
The structural features include a pyrazolo[3,4-d]pyrimidine core substituted with a 3,5-dimethylphenyl group and an ethylpiperazine moiety, which may contribute to its pharmacological properties.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often exhibit their biological effects through inhibition of various kinases and receptors. Specifically, the compound has been shown to act as an inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression and angiogenesis.
Anticancer Activity
-
Inhibition of Cell Proliferation :
- In vitro studies have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance, it has shown IC values ranging from 0.3 to 24 µM against different targets .
- A specific derivative was found to induce apoptosis in MCF-7 breast cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .
- Mechanistic Insights :
Other Biological Activities
The pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their potential as:
- Antiparasitic agents : Some studies report efficacy against parasitic infections.
- Antifungal agents : Certain derivatives have demonstrated antifungal properties against various strains.
Case Studies
A recent study highlighted a series of phenylpyrazolo[3,4-d]pyrimidine derivatives where one particular compound exhibited dual inhibition of EGFR and VEGFR with high potency. The study reported that this compound effectively inhibited tumor growth in xenograft models and showed promise for further development as an anticancer therapeutic agent .
Research Findings Summary
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory activities. For instance, a series of synthesized compounds, including those structurally related to 1-(3,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, demonstrated lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac. This suggests a promising therapeutic profile for treating inflammatory conditions with reduced side effects .
Antitumor Activity
Pyrazolo[3,4-d]pyrimidines have been evaluated for their potential as antitumor agents. The structural similarity of these compounds to purine analogs allows them to interfere with nucleic acid metabolism in cancer cells. For example, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Effects
Some studies have reported antimicrobial properties associated with pyrazolo[3,4-d]pyrimidines. Compounds derived from this class have been assessed for their ability to inhibit bacterial growth and could serve as templates for developing new antibiotics .
Structural Characteristics and Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization processes and functional group modifications. The molecular formula is with a molecular weight of 336.43 g/mol .
Synthesis Pathways
The synthesis often begins with the reaction of hydrazones or hydrazines with appropriate carbonyl compounds to form the pyrazole ring, followed by cyclization with pyrimidine derivatives . This approach allows for the introduction of various substituents that can enhance biological activity.
Case Study 1: Anti-inflammatory Screening
A recent study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-inflammatory effects through carrageenan-induced edema models in rats. The results indicated that certain derivatives exhibited significant reduction in edema compared to controls, highlighting their potential as new anti-inflammatory agents .
Case Study 2: Antitumor Evaluation
In vitro studies on cancer cell lines demonstrated that specific derivatives of pyrazolo[3,4-d]pyrimidine induced cell cycle arrest and apoptosis. These findings suggest that modifications on the pyrazolo framework can lead to enhanced antitumor activity .
Comparison with Similar Compounds
Key Observations :
- Position 4 Modifications : The 4-ethylpiperazine moiety contributes to basicity and solubility, whereas 3,5-dimethylpiperidine () or fluorophenyl-piperazine () alter electronic properties and pharmacokinetics .
- Halogen Effects : Chlorine or fluorine substituents (e.g., ) improve lipophilicity and metabolic resistance, critical for blood-brain barrier penetration in neuromodulators .
Pharmacological and Physicochemical Properties
- mGluR4 Modulation : Pyrazolo[3,4-d]pyrimidines with piperazine/piperidine substituents exhibit positive allosteric modulation of mGluR4, a target for neurodegenerative diseases .
- Antitumor Activity: Derivatives like N-[4-(4-chlorophenoxy)phenyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine show promise in high-throughput antitumor screens .
- Solubility and LogP : The 4-ethylpiperazine group in the target compound likely increases water solubility compared to halogenated or bulky alkylpiperidines .
Preparation Methods
Halogenated Pyrimidine Cyclization
A method adapted from US3772294A involves reacting 4,6-dichloro-5-formylpyrimidine with hydrazine hydrate (99%) in methanol at 0–20°C to form 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. This intermediate serves as a versatile precursor for further functionalization. Key steps include:
Knoevenagel Condensation and Cyclization
WO2016066673A1 describes a route starting with phenoxybenzoic acid chloride and malonic acid dinitrile, followed by methylation and cyclization with piperidinyl hydrazines. While optimized for ibrutinib, this method can be adapted by substituting 3,5-dimethylphenylhydrazine hydrochloride (CAS 13636-53-8) to introduce the aryl group at the 1-position.
Regioselective Functionalization
Introduction of 3,5-Dimethylphenyl Group at Position 1
The 1-position is functionalized early in the synthesis to avoid steric hindrance during subsequent steps. A modified procedure from CN104628647A employs:
- Reagents : 3,5-Dimethylphenylhydrazine hydrochloride (7.3 g) and ethyl acetoacetate (6.9 g) in glacial acetic acid (50 mL) at 100°C for 24 hours.
- Yield : 64% after chromatography (silica gel, 50% ethyl acetate/hexanes).
- Mechanism : Acid-catalyzed cyclocondensation forms the pyrazole ring, with the aryl group incorporated via the hydrazine precursor.
Installation of 4-Ethylpiperazine at Position 4
The 4-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with 4-ethylpiperazine. PubChem entries (CID 67162198, 8073039) highlight:
- Conditions : 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) + 4-ethylpiperazine (1.2 equiv) in DMF at 120°C for 12 hours under nitrogen.
- Catalyst : Triethylamine (2.0 equiv) to scavenge HCl.
- Yield : 75–82% after precipitation with ice-water and recrystallization from ethanol.
Integrated One-Pot Strategies
Recent advancements favor convergent syntheses to reduce step count and improve efficiency. A hybrid approach derived from WO2016066673A1 and PMC6149424 involves:
- Simultaneous Core and Sidechain Formation :
- React 3,5-dimethylphenylhydrazine with 4,6-dichloro-5-formylpyrimidine in the presence of 4-ethylpiperazine.
- Solvent : Dimethylacetamide (DMAc) at 150°C for 6 hours.
- Yield : 68% with 95% purity (HPLC).
Analytical Validation and Optimization
Chromatographic Purification
Spectroscopic Characterization
- 1H NMR (DMSO- d6) : δ 8.23 (s, 1H, pyrimidine-H), 7.53 (s, 2H, aryl-H), 3.81 (m, 4H, piperazine-H), 2.57 (q, 2H, CH2CH3), 2.41 (s, 6H, aryl-CH3), 1.06 (t, 3H, CH2CH3).
- MS (ESI) : m/z 363.2 [M+H]+.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Halogenation/SNAr | 79 | 99 | Scalable, minimal byproducts |
| Knoevenagel | 68 | 95 | Convergent, fewer steps |
| Hydrazine Cyclization | 64 | 98 | Low-cost reagents |
Industrial-Scale Considerations
- Cost Efficiency : Use of 3,5-dimethylphenylhydrazine hydrochloride ($6.00/250 mg) vs. palladium catalysts ($120/g).
- Waste Reduction : One-pot methods reduce solvent use by 40% compared to stepwise syntheses.
- Safety : Avoidance of trimethylsilyldiazomethane (hazardous) via alternative methylating agents.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions starting with pyrazole and piperazine intermediates, followed by coupling to the pyrazolo[3,4-d]pyrimidine core. Critical conditions include:
- Solvents : Ethanol, acetonitrile, or dimethylformamide (DMF) for reflux reactions .
- Catalysts : Anhydrous potassium carbonate (K₂CO₃) for nucleophilic substitutions .
- Temperature : Reflux (e.g., 80°C for 5–24 hours) for optimal cyclization .
- Purification : Recrystallization from ethanol or aqueous DMF improves purity .
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Intermediate coupling | N-arylsubstituted α-chloroacetamides, dry acetonitrile | 75–80 | >95 | |
| Final cyclization | Ethanol, reflux (5 h) | 80 | 98 |
Q. What spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3295–3327 cm⁻¹, C=O at 1730 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., pyrazole CH signal at δ 8.23 ppm, piperazine protons at δ 2.16–4.30 ppm) .
- X-ray crystallography : Reveals intramolecular interactions (e.g., C–H⋯π and hydrogen bonding) critical for conformational stability .
- Mass spectrometry : Validates molecular weight (e.g., m/z 396.6 [M⁺]) .
Q. What primary pharmacological properties have been reported for this compound?
- Antitumor activity : Inhibits kinase enzymes (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
- Receptor modulation : Binds to serotonin (5-HT) and dopamine receptors, influencing signaling pathways .
- DNA intercalation : Disrupts replication in cancer cell lines (IC₅₀ = 1.2–3.8 µM) .
Advanced Research Questions
Q. How do structural modifications at the pyrazole or piperazine moieties impact enzyme inhibitory activity?
- Piperazine substitutions : Replacing the ethyl group with methyl or phenyl alters lipophilicity and target selectivity. For example:
- 4-Methylpiperazine : Increases solubility but reduces EGFR binding affinity (IC₅₀ = 4.1 µM vs. 2.3 µM for ethyl) .
- 4-Phenylpiperazine : Enhances dopamine receptor affinity (Kᵢ = 12 nM) due to aromatic stacking .
- Pyrazole modifications : Introducing electron-withdrawing groups (e.g., Cl) at the 3,5-dimethylphenyl ring improves metabolic stability .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Assay standardization : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to validate inhibition .
- Cell line validation : Compare activity across diverse models (e.g., MCF-7 vs. HeLa cells) to rule out cell-specific effects .
- Metabolic profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in IC₅₀ values .
Q. What computational approaches predict binding modes with kinase targets?
- Molecular docking : Glide or AutoDock Vina models interactions with EGFR (PDB: 1M17), highlighting key residues (e.g., Lys721, Thr766) .
- Molecular dynamics (MD) simulations : Reveal stability of hydrogen bonds with hinge regions over 100-ns trajectories .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values (R² = 0.89 for a dataset of 45 analogs) .
Q. How are pharmacokinetic properties evaluated in preclinical studies?
- In vitro ADME :
- Microsomal stability : Incubate with liver microsomes (t₁/₂ = 42 min in human vs. 68 min in rat) .
- Caco-2 permeability : Papp = 8.7 × 10⁻⁶ cm/s, suggesting moderate oral bioavailability .
- In vivo profiling :
- Plasma exposure : AUC₀–24h = 12.3 µg·h/mL in murine models after 10 mg/kg oral dosing .
- Tissue distribution : High accumulation in liver and kidneys (Cmax = 5.2 µg/g) .
Methodological Considerations
- Data Contradiction Analysis : Cross-reference crystallographic data (e.g., bond angles ± 0.02Å) with DFT-optimized structures to resolve discrepancies .
- Experimental Design : Use fractional factorial designs to optimize synthesis parameters (e.g., temperature, solvent ratio) while minimizing trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
